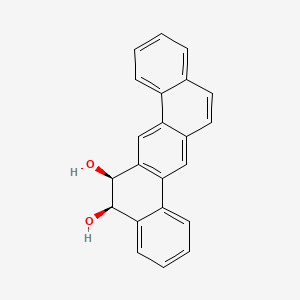
DIBENZ(a,h)ANTHRACENE-5,6-DIOL, 5,6-DIHYDRO-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12R,13S)-12,13-dihydronaphtho[4,3-b]phenanthrene-12,13-diol is a complex organic compound characterized by its unique stereochemistry and polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12R,13S)-12,13-dihydronaphtho[4,3-b]phenanthrene-12,13-diol typically involves multi-step organic reactions. One common synthetic route includes the use of Wittig reaction or microwave-assisted Stille coupling reaction as key steps . These reactions are crucial for forming the polycyclic structure and introducing the necessary stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(12R,13S)-12,13-dihydronaphtho[4,3-b]phenanthrene-12,13-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
(12R,13S)-12,13-dihydronaphtho[4,3-b]phenanthrene-12,13-diol has several scientific research applications:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (12R,13S)-12,13-dihydronaphtho[4,3-b]phenanthrene-12,13-diol exerts its effects involves its interaction with molecular targets and pathways. The compound’s polycyclic structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(12R,13S)-pyriculariol: Another polycyclic compound with similar stereochemistry.
(12R,13S)-dihydropyriculariol: Shares structural similarities and is also studied for its biological activity.
(12R,13S)-dihydroxylanomycinol: A related compound with similar functional groups.
Uniqueness
What sets (12R,13S)-12,13-dihydronaphtho[4,3-b]phenanthrene-12,13-diol apart is its specific polycyclic structure and stereochemistry, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research.
Properties
CAS No. |
3719-39-9 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5R,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22+/m1/s1 |
InChI Key |
RDJMBJBJQWPDEA-YADHBBJMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@@H](C5=CC=CC=C54)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















